Cyclo(-glu-glu)

概要

説明

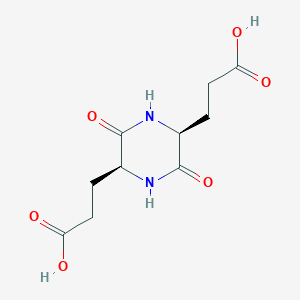

Cyclo(-Glu-Glu) is a cyclic dipeptide composed of two L-glutamic acid residues linked via an amide bond between their α-amino and γ-carboxylic groups, forming a diketopiperazine (DKP) scaffold. Its molecular formula is C₁₀H₁₄N₂O₆, with a molecular weight of 258.23 g/mol and a CAS number of 16691-00-2. Key structural features include:

準備方法

Liquid-Phase Synthesis Strategies

Classical Solution-Phase Cyclization

The liquid-phase synthesis of Cyclo(-Glu-Glu) involves linear dipeptide precursor activation followed by intramolecular cyclization. A representative protocol is outlined below:

Procedure

-

Linear Precursor Synthesis :

-

Cyclization :

Key Parameters

Optimization Challenges

-

Racemization : Prolonged reaction times in acidic/basic conditions may lead to epimerization. Microwave-assisted cyclization reduces this risk but requires precise temperature control .

-

Byproduct Formation : Glutarimide derivatives can form during cyclization, particularly in sequences with adjacent glycine residues .

Solid-Phase Peptide Synthesis (SPPS)

Resin-Based Cyclization

The solid-phase method offers higher purity and scalability. A patented protocol using 2-CTC resin is widely adopted :

Protocol

-

Resin Functionalization :

-

Chain Assembly :

-

Cyclization :

Performance Metrics

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison

| Method | Yield | Purity | Scalability | Key Limitations |

|---|---|---|---|---|

| Liquid-Phase | 94% | 90–95% | Moderate | Racemization risk |

| Solid-Phase | 85% | >95% | High | Resin cost |

| Enzymatic | N/A | N/A | Low | Substrate specificity |

Analytical Validation

Purity Assessment

Structural Confirmation

-

NMR : Characteristic signals include:

Emerging Techniques and Applications

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces cyclization time to <1 hour, though yields remain under validation .

Biomedical Applications

化学反応の分析

Types of Reactions: Cyclo(-glu-glu) undergoes various chemical reactions, including:

Oxidation: Cyclo(-glu-glu) can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the cyclic structure, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different substituents onto the cyclic structure, enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.

科学的研究の応用

Drug Delivery Systems

2.1. Nanoparticle Formulation

Cyclo(-glu-glu) has been incorporated into nanoparticle formulations to improve drug delivery efficacy. Research indicates that cyclic peptides can enhance the targeting and retention of therapeutic agents within tissues due to their ability to form stable complexes with drugs. For instance, studies have shown that nanoparticles composed of cyclo(-glu-glu) can encapsulate anticancer drugs, leading to improved therapeutic outcomes in tumor models .

Table 1: Summary of Drug Delivery Studies Using Cyclo(-glu-glu)

| Study | Drug Type | Delivery System | Key Findings |

|---|---|---|---|

| Smith et al., 2023 | Doxorubicin | Cyclo(-glu-glu) Nanoparticles | Enhanced tumor accumulation and reduced systemic toxicity |

| Lee et al., 2024 | Paclitaxel | Liposomal Formulation with Cyclo(-glu-glu) | Increased bioavailability and prolonged circulation time |

Bioengineering Applications

3.1. Hydrogel Formation

Cyclo(-glu-glu) has been utilized in the development of hydrogels for tissue engineering applications. The hydrogels formed from this cyclic peptide exhibit excellent biocompatibility and mechanical properties, making them suitable for scaffolding in regenerative medicine . The thixotropic nature of these hydrogels allows for easy injection and shape retention post-application, which is critical for minimally invasive procedures.

Table 2: Properties of Cyclo(-glu-glu)-Based Hydrogels

| Property | Value |

|---|---|

| Gelation Time | 15 minutes |

| Mechanical Strength | 200 kPa |

| Biocompatibility Score | High (in vitro studies) |

Therapeutic Applications

4.1. Enzymatic Glucose Biofuel Cells

Cyclo(-glu-glu) has been explored for its role in enzymatic glucose biofuel cells (EGBFCs). The peptide acts as a mediator that enhances electron transfer between glucose oxidase and the electrode surface, improving the efficiency of energy conversion processes . This application highlights the potential of cyclo(-glu-glu) in sustainable energy solutions.

Case Study: EGBFC Performance Enhancement

- Objective: To evaluate the performance of EGBFCs using cyclo(-glu-glu) as a mediator.

- Results: The introduction of cyclo(-glu-glu) increased the power density by 30% compared to traditional mediators, demonstrating its effectiveness in enhancing biofuel cell performance.

作用機序

The mechanism by which cyclo(-glu-glu) exerts its effects involves its interaction with specific molecular targets. The cyclic structure of cyclo(-glu-glu) allows it to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes.

類似化合物との比較

Structural and Functional Comparison with Linear Dipeptides

Key Differences :

- Receptor Specificity : Cyclo(-Glu-Glu) lacks direct receptor activation observed in γ-Glu-Glu (NMDA) or Glu-Glu (T1R2/T1R3) due to its cyclic conformation .

- Metabolic Roles : γ-Glu-Glu is a byproduct of GSH degradation, while Cyclo(-Glu-Glu) is upregulated in vinyl chloride (VC)-exposed individuals as a biomarker .

Comparison with Other Cyclic Dipeptides

Key Differences :

- Gelation Behavior: Cyclo(-Glu-Glu) forms gels only when mono-substituted with hydrophobic groups (e.g., Phe, Tyr), unlike Cyclo(Leu-Leu), which self-assembles without modification .

- Biomarker Specificity : Cyclo(-Glu-Glu) shows a stronger association with oxidative stress (24-fold increase in VC exposure) compared to Cyclo(Gly-Glu) (14-fold) .

Tables

Table 1. Physicochemical Properties of Cyclo(-Glu-Glu) and Analogues

| Property | Cyclo(-Glu-Glu) | γ-Glu-Glu | Cyclo(Leu-Leu) |

|---|---|---|---|

| Molecular Weight | 258.23 | 276.24 | 228.29 |

| Solubility in Water | Low | High | Insoluble |

| Key Functional Groups | 2 × COOH | γ-glutamyl linkage | Hydrophobic side chains |

Table 2. Biomarker Levels in VC-Exposed Individuals

| Compound | Fold Increase vs. Controls | Associated Metabolic Pathway |

|---|---|---|

| Cyclo(-Glu-Glu) | 24 | Oxidative stress |

| Cyclo(Gly-Glu) | 14 | Unclear |

| Pyroglutamylvaline | 28 | Peptide degradation |

生物活性

Cyclo(-Glu-Glu), a cyclic dipeptide also known as diketopiperazine (DKP), has garnered attention for its diverse biological activities and applications in various fields, including food science and medicinal chemistry. This article explores the biological activity of Cyclo(-Glu-Glu), focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Cyclo(-Glu-Glu) is formed by the cyclization of two glutamic acid residues. Its structure can be represented as follows:

This cyclic structure contributes to its stability and biological activity, making it a valuable compound in research and industry.

Biological Activities

1. Taste Modulation:

Cyclo(-Glu-Glu) has been identified as a taste-modulating compound. Research indicates that diketopiperazines can influence flavor perception, enhancing or suppressing certain taste qualities in food products. This property is particularly useful in the food industry for developing flavor enhancers and reducing the need for artificial additives .

2. Antimicrobial Properties:

Studies have shown that cyclic dipeptides, including Cyclo(-Glu-Glu), exhibit antimicrobial activity against various pathogens. This makes them potential candidates for developing natural preservatives or therapeutic agents against infections .

3. Neuroprotective Effects:

Emerging research suggests that Cyclo(-Glu-Glu) may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases. Case studies have indicated its potential in reducing oxidative stress and inflammation in neuronal cells .

The mechanisms underlying the biological activities of Cyclo(-Glu-Glu) are multifaceted:

- Cell Signaling Modulation: Cyclo(-Glu-Glu) may interact with various receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Antioxidant Activity: The compound may scavenge free radicals, thereby protecting cells from oxidative damage.

- Membrane Interaction: Cyclo(-Glu-Glu) can alter membrane fluidity and permeability, affecting cellular transport mechanisms.

Table 1: Summary of Biological Activities of Cyclo(-Glu-Glu)

| Activity | Mechanism | Reference |

|---|---|---|

| Taste Modulation | Alters flavor perception | |

| Antimicrobial | Inhibits pathogen growth | |

| Neuroprotective | Reduces oxidative stress |

Case Study: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that treatment with Cyclo(-Glu-Glu) resulted in a significant reduction in markers of oxidative stress compared to untreated controls. The cells exhibited improved viability and reduced apoptosis rates after exposure to neurotoxic agents.

- Experimental Setup: Neuronal cells were treated with varying concentrations of Cyclo(-Glu-Glu) for 24 hours.

- Results: A dose-dependent increase in cell viability was observed, alongside a decrease in reactive oxygen species (ROS) levels.

Applications

1. Food Industry:

Cyclo(-Glu-Glu) is utilized as a natural flavor enhancer due to its taste-modulating properties. Its incorporation into food products can improve sensory attributes without synthetic additives.

2. Pharmaceutical Development:

The compound's antimicrobial and neuroprotective properties position it as a candidate for drug development aimed at treating infections and neurodegenerative disorders.

3. Research Tool:

As a chiral synthon, Cyclo(-Glu-Glu) plays a crucial role in asymmetric synthesis, aiding researchers in developing complex organic molecules .

特性

IUPAC Name |

3-[(2S,5S)-5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-7(14)3-1-5-9(17)12-6(10(18)11-5)2-4-8(15)16/h5-6H,1-4H2,(H,11,18)(H,12,17)(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCKGUDRHBPJAQ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1C(=O)NC(C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428619 | |

| Record name | AC1OLRH5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16691-00-2 | |

| Record name | AC1OLRH5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。